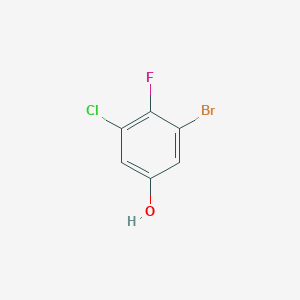

3-Bromo-5-Chloro-4-fluorophenol

Descripción

Significance of Halogenated Phenols in Contemporary Chemical Science

Halogenated phenols are pivotal in contemporary chemical science due to their versatile applications. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nsf.gov The incorporation of halogens can enhance the biological activity of molecules, a strategy frequently employed in medicinal chemistry to improve the efficacy of drug candidates. researchgate.net For instance, halogenation can alter a molecule's lipophilicity, binding affinity to target proteins, and metabolic stability. acs.orgnih.gov Phenolic compounds, in general, are recognized for their diverse biological activities, including antioxidant and antimicrobial properties. mdpi.com

The study of halogenated phenols also extends to environmental science, where their presence and persistence as pollutants are of considerable interest. nih.govsemanticscholar.org Understanding their behavior and degradation is crucial for developing effective remediation strategies.

Academic Context and Research Landscape of 3-Bromo-5-Chloro-4-fluorophenol

This compound is a polyhalogenated phenol (B47542) with the chemical formula C₆H₃BrClFO. nih.gov Its structure, featuring three different halogen atoms and a hydroxyl group on the phenol ring, makes it a subject of interest for synthetic and medicinal chemists. Research on this compound is often situated within the broader context of developing novel synthetic methodologies and creating new molecular entities with potential biological applications.

The academic landscape for this compound is primarily focused on its utility as a building block in organic synthesis. The distinct reactivity of its functional groups allows for selective chemical transformations. For example, the bromo group is amenable to metal-catalyzed cross-coupling reactions, while the hydroxyl group can undergo various substitution reactions. ossila.com The fluorine atom can also participate in nucleophilic aromatic substitution or be retained to potentially enhance the binding affinity of a synthesized molecule. ossila.com

Detailed research findings on this compound itself are not extensively documented in publicly available literature, suggesting that its study may be more prevalent within proprietary industrial research or specialized academic projects. However, its structural analogs, such as 3-bromo-5-fluorophenol (B1288921) and 3-bromo-5-chlorophenol (B1291525), have been investigated for their synthetic utility and chemical properties. sigmaaldrich.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805518-67-5 |

Source: PubChem CID 91658847 nih.gov

Current Challenges and Opportunities in the Study of Polyhalogenated Phenols

The study of polyhalogenated phenols presents both significant challenges and exciting opportunities. A primary challenge lies in the synthesis of specific isomers with high selectivity. The preparation of compounds like this compound requires precise control of reaction conditions to ensure the desired substitution pattern on the aromatic ring.

Another challenge is the potential environmental persistence and toxicity of some polyhalogenated compounds. nih.gov This necessitates careful handling and disposal, as well as research into their environmental fate and the development of "green" synthesis and degradation methods. nih.gov The analytical detection and quantification of these compounds in complex matrices, such as environmental samples or biological tissues, also pose difficulties. nih.govresearchgate.net

Despite these challenges, the opportunities in this field are vast. The unique electronic and steric properties of polyhalogenated phenols make them valuable scaffolds for the design of new materials and pharmaceuticals. ossila.com The development of novel catalytic systems for the selective halogenation and functionalization of phenols continues to be an active area of research. researchgate.net Furthermore, understanding the metabolism and biological effects of these compounds can lead to the discovery of new therapeutic agents and a better understanding of their potential health impacts. nih.govmdpi.com The exploration of enzymatic and microbial degradation pathways for polyhalogenated phenols offers promising avenues for bioremediation. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5-fluorophenol |

| 3-bromo-5-chlorophenol |

| 3-Bromo-4-fluorophenol (B1273239) |

| 3-Bromo-4-chloro-5-fluorophenol |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde |

| 4-Bromo-5-chloro-2-fluorobenzoic acid |

| 4-Chloro-3-fluorotoluene |

| 4-bromo-3-fluorotoluene |

| Hydrogen iodide |

| 2-iodoxybenzoic acid |

| iodobenzene dichloride |

| iodine heptafluoride |

| chlorine trifluoride |

| chlorine pentafluoride |

| bromine pentafluoride |

| iodine(VII) oxyfluoride |

| carbon monoxide |

| vancomycin |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLPEACXXWQZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Chloro 4 Fluorophenol

Established Synthetic Routes to 3-Bromo-5-Chloro-4-fluorophenol and its Structural Analogues

The synthesis of specifically substituted halogenated phenols often involves multi-step sequences, as direct halogenation of phenol (B47542) typically leads to a mixture of products. The established routes rely on building the molecule by introducing substituents in a controlled, stepwise manner.

The synthesis of complex halogenated phenols like this compound often necessitates a multi-step approach starting from simpler, commercially available precursors. For structural analogues like 3-bromo-5-chlorophenol (B1291525), several synthetic routes have been documented. One such method begins with 3-chloro-5-bromoaniline, which undergoes a diazotization reaction followed by hydrolysis of the diazonium salt to yield the phenol. google.com Another approach involves the ozonolysis of 1-chloro-3,5-dibromobenzene, followed by acid esterification. google.com

A general strategy in multi-step synthesis involves a sequence of reactions that may include:

Halogenation: Introduction of halogen atoms onto the aromatic ring.

Nitration and Reduction: Introduction of an amino group, which can then be converted to other functional groups.

Diazotization: Conversion of an amino group into a diazonium salt, a versatile intermediate.

Hydrolysis: Conversion of a diazonium salt or other functional group to a hydroxyl group. google.com

Protection and Deprotection: Temporarily blocking a reactive site (like a hydroxyl group) to direct reactions to other parts of the molecule. guidechem.com

For instance, the synthesis of 3-bromo-4-fluorophenol (B1273239) can be achieved by the deprotection of O-acetyl 3-bromo-4-fluorophenol using a solution of diisopropylethylamine in methanol. guidechem.com Another documented method involves the deprotection of a tert-butyldimethylsilyl (TBDMS) protected phenol using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). guidechem.com These examples underscore the importance of protecting groups in the synthesis of specific isomers.

Achieving the correct substitution pattern (regioselectivity) on the phenol ring is arguably the most critical challenge in synthesizing compounds like this compound. The directing effects of the existing substituents (hydroxyl, fluorine, chlorine, bromine) govern the position of subsequent functionalization.

Recent advances have focused on developing highly regioselective methods. For example, a metal-free, regioselective oxidative arylation of fluorophenols has been described where the position of the fluorine atom dictates the outcome of the arylation. nih.govnih.gov In another strategy, the difunctionalization of 2,6-difluorophenols is achieved through a sequence involving a Pummerer-based kyoto-u.ac.jpkyoto-u.ac.jp sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate, followed by Michael addition and rearomatization. kyoto-u.ac.jp

Stoichiometry control is another powerful tool for achieving regioselectivity. The halogenation of phenols and anilines using N-halosuccinimides (NXS) can be controlled to produce mono-, di-, or tri-halogenated products in a chemoselective manner. beilstein-journals.org By adjusting the equivalents of the NXS reagent, over-halogenation can be prevented, which is a common issue with highly activated aromatic systems like phenols. beilstein-journals.org

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. In the context of halogenated phenol synthesis, both metal-based and metal-free catalytic systems have been developed.

While traditional methods like the Suzuki coupling rely on palladium catalysts for forming carbon-carbon bonds, there is a growing interest in metal-free alternatives to avoid catalyst contamination in the final product. nih.gov An example is the use of hypervalent iodine reagents to facilitate the oxidative arylation of fluorophenols. nih.govnih.gov

Furthermore, progress in transition-metal-catalyzed C–F bond functionalization provides a modern alternative to classical SNAr reactions for modifying polyfluorinated phenols. kyoto-u.ac.jp Environmentally benign catalysts are also gaining traction. Bismuth triflate, for example, is an attractive non-toxic, inexpensive, and easy-to-handle Lewis acid catalyst that has been shown to be effective in reactions such as the one-pot synthesis of homoallyl ethers from aldehydes, a reaction type that can be relevant to modifying phenolic compounds. iwu.edu

Exploration of Novel Precursor Compounds and Reaction Intermediates

The innovation in synthetic chemistry often comes from the exploration of new starting materials and the identification of novel reactive intermediates. A notable example is the use of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) as a building block. beilstein-journals.orgnih.gov In the presence of a base like potassium hydroxide (B78521), halothane (B1672932) reacts with phenols to form aryl fluoroalkenyl ethers. This reaction proceeds through a highly reactive difluoroethylene intermediate. beilstein-journals.orgnih.gov

The synthesis of 3-bromo-5-chlorophenol from 3-chloro-5-bromofluorobenzene represents another pathway involving a specific precursor. google.com This route involves a methoxy (B1213986) substitution of the fluorine atom, followed by demethylation under acidic conditions to yield the final phenol. google.com

The deliberate generation of specific intermediates is a key strategy in advanced synthesis. As mentioned earlier, dearomatized cyclohexadienone intermediates can be trapped by nucleophiles to achieve regioselective difunctionalization of fluorophenols. kyoto-u.ac.jp Similarly, the synthesis of regorafenib, a complex pharmaceutical, involves the preparation of 4-amino-3-fluorophenol (B140874) through Fries and Beckman rearrangements, highlighting the use of strategic rearrangements to access key intermediates. researchgate.net

Table 1: Examples of Precursors and Intermediates in Halogenated Phenol Synthesis

| Precursor/Intermediate | Role in Synthesis | Resulting Structure Type | Reference |

|---|---|---|---|

| 3-Chloro-5-bromoaniline | Starting material for diazotization/hydrolysis | 3-Bromo-5-chlorophenol | google.com |

| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | Source of a difluoroethylene intermediate | Aryl fluoroalkenyl ethers | beilstein-journals.orgnih.gov |

| 2,6-Difluorophenols | Starting material for dearomatization/functionalization | Difunctionalized fluorophenols | kyoto-u.ac.jp |

| 4-Amino-3-fluorophenol | Key intermediate in multi-step synthesis | Pharmaceuticals (e.g., Regorafenib) | researchgate.net |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Fine-tuning reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. This involves a systematic study of solvents, reagents, temperature, and reaction time.

For example, in the synthesis of aryl fluoroalkenyl ethers from phenols and halothane, reaction conditions were optimized by testing different bases and solvents. beilstein-journals.org It was found that using potassium hydroxide as the base in a solvent like dimethyl ether (DME) at 80°C provided good yields. beilstein-journals.org

The scale-up of biotransformation processes also requires extensive optimization. In the conversion of 4-halophenols to 4-halocatechols using E. coli expressing a specific hydroxylase, it was found that the rate of conversion was dependent on the ratio of the biocatalyst (cell density) to the substrate concentration. researchgate.net Complete transformation of high concentrations of 4-fluorophenol (B42351) could be achieved by maintaining an optimal ratio and controlling culture conditions. researchgate.net

Mechanochemical methods, which involve reactions conducted by grinding solids together, offer another avenue for optimization. By using a liquid-assisted grinding (LAG) agent like polyethylene (B3416737) glycol (PEG-400), the reactivity and regioselectivity of the halogenation of phenols with N-halosuccinimides can be significantly improved, leading to excellent yields in short reaction times. beilstein-journals.org

Design of Efficient and Environmentally Conscious Synthetic Protocols

The principles of "Green Chemistry" are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One major focus is the reduction or elimination of volatile organic solvents. Mechanochemistry, or grindstone chemistry, provides a powerful solvent-free or low-solvent approach. beilstein-journals.org The catalyst-free halogenation of phenols using an automated grinder is a prime example of a sustainable protocol that is fast, efficient, and minimizes waste. beilstein-journals.org

The choice of catalysts is also critical. Utilizing non-toxic, earth-abundant catalysts like bismuth triflate instead of more hazardous or precious metal catalysts is a key green strategy. iwu.edu Designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduces solvent use, and waste generation, and saves time and resources. iwu.edu

Biocatalysis represents a frontier in green chemistry. The use of whole-cell systems, such as E. coli, to perform specific chemical transformations like the hydroxylation of halophenols occurs in water under mild conditions and offers high selectivity, representing a highly sustainable manufacturing method. researchgate.net Similarly, the hydrolysis of bromo-fluoro-aromatic compounds to produce fluorophenols can be carried out in water at elevated temperatures, avoiding the need for organic solvents. google.com These approaches point towards a future of chemical synthesis that is both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 4 Fluorophenol

Aromatic Substitution Reactions of 3-Bromo-5-Chloro-4-fluorophenol

The halogen and hydroxyl groups on the benzene (B151609) ring of this compound dictate its behavior in aromatic substitution reactions. These substituents exert significant electronic and steric effects, influencing the regioselectivity and reaction mechanism.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic compounds. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgnih.gov

In the case of this compound, the fluorine atom is the most likely leaving group in an SNAr reaction due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. The hydroxyl group, being an activating group, can be deprotonated under basic conditions to form a phenoxide ion. This phenoxide is a powerful ortho, para-director and further activates the ring towards nucleophilic attack.

The general mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) would involve the following steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the oxygen of the phenoxide.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The relative reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, which is favored by the more electronegative halogen. science.gov

It is also worth noting that under certain conditions, particularly with very strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. libretexts.org However, for activated aryl halides like this compound, the SNAr pathway is generally more common.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is generally disfavored on the this compound ring due to the presence of multiple deactivating halogen substituents. Halogens are deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect.

However, if an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho, para-director. The halogen atoms are deactivating but are also ortho, para-directors.

The directing effects of the substituents on the this compound ring are as follows:

-OH group (at C1): Strongly activating, directs ortho and para. The para position is occupied by the fluorine atom. The two ortho positions are C2 and C6.

-Br group (at C3): Deactivating, directs ortho and para. The ortho positions are C2 and C4. The para position is C6.

-Cl group (at C5): Deactivating, directs ortho and para. The ortho positions are C4 and C6. The para position is C2.

-F group (at C4): Deactivating, directs ortho and para. The ortho positions are C3 and C5. The para position is C1.

Considering the combined effects, the hydroxyl group's strong activating and directing influence would be the dominant factor. Therefore, electrophilic attack would most likely occur at the positions ortho to the hydroxyl group, which are C2 and C6. Steric hindrance from the adjacent bromine and chlorine atoms might influence the regioselectivity between these two positions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different halogen substituents on this compound offer opportunities for selective cross-coupling.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used transformation. libretexts.org The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F.

Given this reactivity trend, the C-Br bond in this compound is the most susceptible to oxidative addition to a Pd(0) catalyst, making it the primary site for Suzuki-Miyaura coupling. nih.gov This allows for the selective introduction of a new substituent at the C3 position while leaving the C-Cl and C-F bonds intact.

The general catalytic cycle for the Suzuki-Miyaura reaction of this compound with a boronic acid (R-B(OH)₂) would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center. libretexts.org

Reductive Elimination: The coupled product (3-R-5-chloro-4-fluorophenol) is formed, and the Pd(0) catalyst is regenerated. libretexts.org

The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. mdpi.com For instance, microwave-assisted conditions have been shown to be effective in Suzuki-Miyaura reactions of other brominated heterocyclic compounds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst | - | - | Alkenyl-substituted azaborines | nih.gov |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals can also be employed. For example, copper-catalyzed reactions are often used for the formation of C-O and C-N bonds. Nickel catalysts can be effective for coupling less reactive C-Cl bonds.

The selective activation of the different C-X bonds in this compound could potentially be achieved by carefully selecting the metal catalyst and reaction conditions. This would allow for the stepwise functionalization of the aromatic ring at different positions, providing access to a wide range of polysubstituted phenols.

Oxidation and Reduction Chemistry of the Phenolic Moiety and Halogen Substituents

The phenolic hydroxyl group and the halogen substituents of this compound can undergo oxidation and reduction reactions.

The phenolic hydroxyl group can be oxidized to a quinone-type structure under appropriate conditions. This transformation is a common metabolic pathway for phenols and can also be achieved using chemical oxidizing agents.

The halogen substituents can be removed through reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation or treatment with reducing agents. The ease of reduction generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the C-Br bond would be the most readily reduced, followed by the C-Cl bond. The C-F bond is typically the most difficult to cleave. This differential reactivity can be exploited for the selective removal of halogen atoms.

Nucleophilic aromatic substitution can also be a mechanism for the hydrodehalogenation of aromatic compounds, where a hydride acts as the nucleophile. science.gov For chlorinated and brominated aromatics, nucleophilic addition ortho to the carbon-halogen bond is often the preferred mechanism. science.gov

Influence of Halogen Atoms on Chemical Reactivity and Regioselectivity

The presence of bromine, chlorine, and fluorine atoms on the phenol (B47542) ring significantly modulates its chemical properties, particularly its acidity and susceptibility to electrophilic substitution. These halogens exert both inductive and resonance effects, which collectively influence the electron density distribution within the aromatic ring and on the phenolic oxygen.

Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring through the sigma bonds, which tends to stabilize the corresponding phenoxide ion and increase the acidity of the phenol. researchgate.netlibretexts.org The strength of the inductive effect correlates with electronegativity, following the trend F > Cl > Br. leah4sci.comquora.com Consequently, the fluorine atom at the C4 position exerts the most potent inductive pull on the ring.

The interplay between these two opposing effects is nuanced. While fluorine is the most electronegative, its +R effect is also significant, though less so than its -I effect. For chlorine and bromine, the inductive withdrawal is still dominant, but their resonance donation is comparatively weaker than fluorine's. stackexchange.comechemi.com This balance of effects influences the nucleophilicity of the aromatic ring and the pKa of the phenolic proton. The presence of multiple halogens, as in this compound, results in a significant net withdrawal of electron density, making the phenol more acidic than phenol itself.

Table 1: Electronic Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) |

| Fluorine | 3.98 | Strong | Moderate |

| Chlorine | 3.16 | Moderate | Weak |

| Bromine | 2.96 | Moderate | Weak |

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. youtube.comyoutube.com In this compound, the substituents at positions C3, C4, and C5 create a sterically crowded environment. The size of the halogen atoms (covalent radii: Br > Cl > F) is a critical factor.

The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.com In this molecule, the para position (C4) is already substituted by fluorine. The two available ortho positions are C2 and C6. Both positions are flanked by halogen atoms: C2 is adjacent to the bromine at C3, and C6 is adjacent to the chlorine at C5. The larger size of the bromine atom compared to the chlorine atom means that the C2 position is more sterically hindered than the C6 position. researchgate.net

Therefore, in reactions like electrophilic aromatic substitution, it is expected that the incoming electrophile will preferentially attack the less hindered C6 position. researchgate.netrsc.org This regioselectivity is a direct consequence of the steric bulk of the ortho-substituents, which block or slow the approach of reactants to the more crowded C2 site. youtube.com

Detailed Mechanistic Studies of this compound Transformations

While specific mechanistic studies on this compound are not widely documented, its reactivity can be inferred from well-established mechanisms for related polysubstituted phenols, such as O-alkylation and palladium-catalyzed cross-coupling reactions.

A common transformation for phenols is O-alkylation to form ethers. This reaction typically proceeds via a nucleophilic substitution mechanism. First, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl bromide) in an S_N2 reaction to displace the halide and form the corresponding ether. The regioselectivity of alkylation (O- vs. C-alkylation) can be influenced by factors like the solvent, counter-ion, and the nature of the alkylating agent. researchgate.net For a sterically hindered and electronically deactivated ring like that of this compound, O-alkylation is generally favored over C-alkylation.

Another important class of reactions for aryl halides is the Suzuki-Miyaura cross-coupling. libretexts.org This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. organic-chemistry.orgnih.gov Given the presence of bromo and chloro substituents, this compound could potentially undergo selective cross-coupling.

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide. The reactivity of aryl halides in this step typically follows the order Ar-I > Ar-Br > Ar-Cl, meaning the C-Br bond at position 3 would be expected to react preferentially over the C-Cl bond at position 5. libretexts.orgmdpi.com

Transmetalation: The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can re-enter the cycle. beilstein-journals.org

For this compound, a regioselective Suzuki coupling would likely occur at the C3 position, replacing the bromine atom while leaving the chlorine and fluorine atoms intact. This selectivity is driven by the greater reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step. mdpi.combeilstein-journals.org

Spectroscopic Characterization Methodologies and Structural Elucidation of 3 Bromo 5 Chloro 4 Fluorophenol

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of 3-Bromo-5-Chloro-4-fluorophenol.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to specific vibrational modes of its constituent atoms and bonds. The hydroxyl (O-H) stretching vibration is a key feature, typically appearing as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. The precise position of this band can be influenced by intermolecular interactions.

The aromatic ring itself gives rise to a series of characteristic bands. Carbon-carbon (C-C) stretching vibrations within the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region. Carbon-hydrogen (C-H) stretching vibrations typically appear above 3000 cm⁻¹.

The presence of halogen substituents introduces distinct carbon-halogen (C-X) stretching vibrations. The C-F stretch is usually observed in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration is found at lower frequencies, typically between 600 and 800 cm⁻¹, while the C-Br stretch appears at even lower wavenumbers, generally in the 500-600 cm⁻¹ region. The precise location of these C-X bands can be influenced by the substitution pattern on the aromatic ring.

Raman spectroscopy provides complementary information. While O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations and C-X stretches are typically well-defined. researchgate.netuliege.be The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. researchgate.netuliege.be

Table 1: General Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-F | Stretching | 1000-1400 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

In halogenated phenols, the presence of a halogen atom ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the halogen. However, in the case of this compound, the halogens are not in the ortho position (position 2 or 6) relative to the hydroxyl group. Therefore, significant intramolecular hydrogen bonding involving the halogens is not expected.

Studies on other halogenated phenols have shown that the strength of such intramolecular hydrogen bonds can vary. rsc.orgrsc.org For instance, research suggests that weak intramolecular hydrogen bonding exists in 2-chloro and 2-bromophenol, while it is very weak or absent in 2-fluorophenol. rsc.org The primary form of hydrogen bonding in this compound is anticipated to be intermolecular, where the hydroxyl group of one molecule interacts with the hydroxyl group or a halogen atom of a neighboring molecule. acs.orgnih.gov This intermolecular hydrogen bonding contributes to the broadening of the O-H stretching band observed in the FT-IR spectrum. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. The two aromatic protons in the molecule are in different chemical environments and are expected to appear as distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield. The carbons attached to the halogens (C-3, C-4, and C-5) will also exhibit characteristic shifts influenced by the electronegativity and size of the respective halogen atoms. The remaining carbon atoms will show shifts determined by their position relative to the various substituents.

Table 2: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 8.0 | d, dd |

| ¹H (Hydroxyl) | 4.0 - 7.0 | s (broad) |

| ¹³C (C-OH) | 150 - 160 | s |

| ¹³C (C-F) | 140 - 165 (d, JC-F) | d |

| ¹³C (C-Cl) | 120 - 140 | s |

| ¹³C (C-Br) | 110 - 130 | s |

| ¹³C (Aromatic CH) | 115 - 135 | d |

Note: These are general predicted ranges and actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. nih.govnih.gov The large chemical shift range of ¹⁹F NMR makes it very sensitive to the electronic environment, allowing for fine structural details to be discerned. wikipedia.orgnih.gov The ¹⁹F signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Mass Spectrometry (MS) Fragmentation Studies and Isotopic Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens. For a fragment containing one bromine and one chlorine atom, a characteristic cluster of peaks (M, M+2, M+4) will be observed, with relative intensities determined by the natural abundances of the isotopes.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. Analysis of the masses of the fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Geometry and Conformational Preferences

A single-crystal X-ray diffraction analysis of this compound would elucidate the geometry of the benzene ring and the spatial orientation of its five substituents: a hydroxyl group, a bromine atom, a chlorine atom, a fluorine atom, and a hydrogen atom.

The analysis would likely reveal a largely planar phenyl ring, with minor deviations from planarity possible due to the steric bulk of the halogen substituents. Key parameters that would be determined include:

Bond Lengths: The lengths of the C-C bonds within the aromatic ring, as well as the C-O, C-Br, C-Cl, and C-F bonds. These values would offer insight into the electronic effects of the substituents on the aromatic system.

Bond Angles: The angles between the atoms of the benzene ring and its substituents. These would help to understand any steric strain within the molecule.

Torsional Angles: These angles would define the orientation of the hydroxyl group relative to the plane of the benzene ring.

While no experimental data exists for this compound, a hypothetical data table for its molecular geometry, based on typical values for similar structures, is presented below.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C-O | 1.35 - 1.38 |

| C-Br | 1.88 - 1.92 |

| C-Cl | 1.72 - 1.76 |

| C-F | 1.34 - 1.37 |

| O-H | 0.94 - 0.98 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 118 - 122 |

| C-C-O | 118 - 122 |

| C-C-Br | 118 - 122 |

| C-C-Cl | 118 - 122 |

| C-C-F | 118 - 122 |

| C-O-H | 105 - 110 |

| Note: This table is illustrative and not based on experimental data for this compound. |

Characterization of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. X-ray crystallography would be essential in identifying and characterizing these interactions.

Key interactions expected to be observed in the crystal structure include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a primary organizing force in the crystal packing, potentially forming chains or more complex networks of molecules.

Halogen Bonding: The bromine and chlorine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Understanding these interactions is crucial for predicting the physical properties of the solid material, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the hydroxyl and halogen substituents would influence the position and intensity of these absorption maxima (λmax).

A hypothetical UV-Vis absorption data table is presented below, illustrating the types of transitions that might be observed.

| Transition Type | Expected λmax Range (nm) | Solvent |

| π → π | 270 - 290 | Ethanol |

| π → π | 220 - 240 | Ethanol |

| Note: This table is illustrative and not based on experimental data for this compound. |

Computational and Theoretical Chemistry Investigations of 3 Bromo 5 Chloro 4 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling detailed investigation of molecular systems. For halogenated phenols, these calculations elucidate the effects of substituent groups on the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of organic compounds due to its balance of accuracy and computational cost. While specific DFT studies on 3-Bromo-5-Chloro-4-fluorophenol are not extensively documented in publicly available literature, the principles can be understood from research on similar halogenated phenols.

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict electronic properties. For related bromophenols, DFT studies have shown that the substitution of bromine atoms influences structural parameters such as O-H and C-O bond lengths. researchgate.net Increasing the number of bromine substituents tends to increase the O-H bond length and decrease the C-O bond length. researchgate.net

Table 1: Predicted Electronic Properties of Halogenated Phenols from DFT Studies

| Property | p-Bromophenol | p-Fluorophenol | p-Chlorophenol |

| Energy Gap (eV) | 5.6788 | 5.7164 | 5.7313 |

| Electrophilicity Index (eV) | 1.1367 | 1.1572 | 1.2 |

| Dipole Moment (Debye) | 2.9248 | 2.5085 | 3.0163 |

This table presents data for para-substituted halophenols as a reference for understanding the potential electronic properties of this compound. Data sourced from a theoretical analysis using the B3LYP/6-311G(d,p) level of theory. imist.ma

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic and structural predictions, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain benchmark-quality data.

For halogenated phenols, ab initio calculations can provide precise predictions of bond lengths, bond angles, and conformational energies. While specific ab initio studies on this compound are scarce, research on similar molecules demonstrates the utility of these methods. For instance, in studies of chloromethylphenyl isocyanates, ab initio calculations at the RHF/6-311G* level have been used to determine optimized geometries and energies. researchgate.net These high-level calculations are crucial for understanding subtle stereoelectronic effects and for validating the results obtained from more computationally efficient DFT methods.

Prediction and Interpretation of Spectroscopic Data through Computational Models

Computational models are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's behavior.

The simulation of vibrational spectra (infrared and Raman) is a common application of computational chemistry. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of molecules. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes.

For halogenated aromatic compounds, computational studies have successfully assigned vibrational modes, including the characteristic stretches and bends of C-H, C-C, C-O, C-X (where X is a halogen), and O-H bonds. researchgate.netnih.gov For example, in related chloro-substituted compounds, C-Cl stretching vibrations are typically observed in the range of 760-505 cm⁻¹. researchgate.net Force field calculations, often performed in conjunction with DFT, can provide a detailed description of the potential energy distribution (PED) for each normal mode, indicating the contribution of different internal coordinates to each vibration. researchgate.net This level of detail is instrumental in resolving complex spectral regions where multiple vibrational modes may overlap.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.

Table 2: Experimentally Observed ¹H and ¹³C NMR Spectral Data for a Related Compound

| Compound | Nucleus | Chemical Shift (ppm) |

| 5-Bromo-10,20-diphenylporphyrin (BDPP) | ¹H | Varies |

| ¹³C | Varies |

This table indicates that NMR spectra are available for complex brominated compounds, highlighting the utility of such data in structural elucidation. researchgate.net Specific computational predictions for this compound would follow similar principles.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is commonly used to predict and interpret UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.

For aromatic compounds, TD-DFT can elucidate the nature of π→π* and n→π* transitions. In studies of similar Schiff-base compounds containing halogenated phenols, TD-DFT has been used to compute the UV-Vis spectra in both the gas phase and in solution, showing good agreement with experimental data. researchgate.net The analysis of the molecular orbitals involved in these transitions provides insight into the charge transfer characteristics of the molecule upon electronic excitation. This type of analysis for this compound would reveal how the interplay of the bromo, chloro, and fluoro substituents influences its photophysical properties.

Analysis of Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red and yellow areas indicate negative potential, associated with lone pairs of electrons and being susceptible to electrophilic attack. Conversely, blue areas denote positive potential, usually around hydrogen atoms or electron-deficient regions, indicating sites for nucleophilic attack.

For this compound, an MEP analysis would be expected to show a significant region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs. This makes it a prime site for hydrogen bonding and electrophilic interactions. The aromatic ring itself would display a complex potential distribution, influenced by the competing electron-withdrawing inductive effects of the bromine, chlorine, and fluorine atoms, and the electron-donating resonance effect of the hydroxyl group. The halogen atoms themselves would exhibit the "sigma-hole" phenomenon, where a region of positive electrostatic potential can appear on the outermost portion of the halogen atom, allowing for halogen bonding. Studies on other para-halogenated phenols have identified the oxygen and halogen atoms as primary sites for electrophilic attack. imist.ma

Chemical Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can determine a range of chemical reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help quantify the reactivity of a molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For similar halogenated phenols, these energy gaps have been calculated to be around 5.7 eV, suggesting considerable stability. imist.ma

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) provide a quantitative measure of a molecule's reactivity. Electronegativity indicates the ability to attract electrons, while hardness represents the resistance to charge transfer.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui functions would pinpoint which of the carbon atoms in the aromatic ring and which of the halogen atoms are most susceptible to different types of reactions.

Table 1: Illustrative Chemical Reactivity Descriptors for a Halogenated Phenol (B47542) (Note: The following values are hypothetical and serve as an example of what a DFT calculation might yield for a compound like this compound. Specific data for this compound is not available in the cited literature.)

| Parameter | Definition | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Softness (S) | 1/(2η) | 0.175 eV⁻¹ |

Theoretical Studies of Intermolecular Interactions and Non-Covalent Bonding

The nature and strength of intermolecular interactions are fundamental to understanding the solid-state properties and biological activity of a molecule. For this compound, several types of non-covalent interactions would be investigated using computational methods.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. Computational studies would analyze the formation of hydrogen bonds between molecules of this compound, likely forming dimers or larger aggregates. The strength and geometry of these O-H···O interactions are critical in determining the crystal packing and physical properties of the compound.

Halogen Bonding: As with the MEP analysis, the presence of bromine and chlorine atoms suggests the potential for halogen bonding. This is a non-covalent interaction where the electrophilic region (sigma-hole) on a halogen atom interacts with a nucleophilic site, such as the oxygen atom of a neighboring molecule. Computational studies on other halogenated compounds have quantified the energy and nature of these interactions. bohrium.commdpi.com

π-π Stacking: The aromatic ring of the phenol can engage in π-π stacking interactions with other aromatic rings. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electrostatic interactions of the halogen and hydroxyl substituents.

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions, providing information on their strength and nature (e.g., attractive or repulsive). bohrium.commdpi.com

Investigation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on this compound. nih.govcapes.gov.br

These studies would investigate:

Structural Changes: How bond lengths and angles within the molecule are affected by solvents of varying polarity. For instance, polar solvents might alter the O-H bond length due to hydrogen bonding with solvent molecules.

Spectroscopic Shifts: How the UV-Vis absorption spectra of the compound shift in different solvents (solvatochromism). Transitions like n → π* and π → π* are known to be sensitive to solvent polarity. nih.gov

Reactivity in Solution: How the chemical reactivity descriptors and the energy barriers for reactions change in the presence of a solvent. The stability of charged intermediates or transition states can be greatly influenced by the dielectric constant of the solvent.

For example, studies on similar molecules like 3-hydroxyflavone (B191502) have shown that n → π* transitions are blue-shifted (hypsochromic shift) while π → π* transitions are red-shifted (bathochromic shift) in polar solvents. nih.gov

Molecular Docking and Computational Screening for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. biomedpharmajournal.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve:

Target Identification: Selecting a protein target whose function might be modulated by a small molecule with this structure. Given its phenolic nature, potential targets could include enzymes like tyrosinase or various receptors. mdpi.comnih.gov

Docking Simulation: Using software to place the this compound molecule into the active site of the target protein in various conformations. The program then calculates a "docking score" for each pose, which estimates the binding affinity.

Binding Mode Analysis: The best-scoring poses are analyzed to identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

The results of such a study would predict whether this compound is likely to be a potent inhibitor or substrate for a given enzyme and would guide further experimental validation. biomedpharmajournal.orgmdpi.com

Table 2: Illustrative Molecular Docking Results for a Phenolic Compound with a Target Protein (Note: This table is a hypothetical representation of docking results. Specific data for this compound is not available in the cited literature.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosinase | -7.5 | HIS244, ASN260, VAL283 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 | Hydrogen Bond, π-π Stacking |

| Acetylcholinesterase | -6.9 | TRP84, PHE330, TYR337 | Halogen Bond, Hydrophobic |

Biological Activity and Medicinal Chemistry Research Involving 3 Bromo 5 Chloro 4 Fluorophenol

Design and Synthesis of 3-Bromo-5-Chloro-4-fluorophenol Derivatives for Biological Applications

The design and synthesis of derivatives using the this compound scaffold are rooted in the principles of medicinal chemistry, where the introduction of specific halogen atoms can significantly modulate a molecule's biological activity. The strategic placement of bromine, chlorine, and fluorine atoms on the phenol (B47542) ring offers a versatile platform for creating new chemical entities with potential therapeutic applications. The reactivity of the hydroxyl and halogen groups allows for a variety of chemical modifications to explore and optimize biological effects.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For halogenated phenols, SAR studies often explore the impact of the type, number, and position of halogen substituents on the aromatic ring.

While specific SAR studies on this compound are not extensively documented in publicly available literature, research on related bromophenol and flavonol derivatives provides insights into the potential effects of its functional groups. For instance, studies on 3-O-substituted-3',4'-dimethoxyflavonols have shown that the introduction of an amino group via a linker to the hydroxyl position can significantly enhance antiproliferative potency in human prostate cancer cells nih.gov. The nature of the amino group and the length of the linker are critical determinants of this activity nih.gov.

Development as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

The term "molecular scaffold" refers to the core structure of a molecule upon which various functional groups are built to create new compounds. Halogenated phenols are valuable scaffolds in drug discovery. The related compound, 3-Bromo-5-fluorophenol (B1288921), is utilized as a molecular scaffold for synthesizing APIs ossila.com. For example, it serves as a building block for anticancer 3,4'-substituted diaryl guanidinium (B1211019) derivatives, which have demonstrated inhibitory activity against the human promyelocytic leukemia (HL-60) cell line ossila.com.

The distinct reactivity of the functional groups on this scaffold is key to its utility. The hydroxyl group can undergo nucleophilic substitution, while the bromo-group is suitable for metal-catalyzed cross-coupling reactions, and the fluoride (B91410) substituent can either react with nucleophiles or be preserved to enhance binding affinity ossila.com. The addition of a chlorine atom, as in this compound, further diversifies the electronic and steric properties of the scaffold, offering additional points for modification in the design of novel APIs.

Mechanistic Exploration of Biological Actions

Understanding the mechanism of action is a critical step in the development of therapeutic agents. For derivatives of this compound, this involves investigating their interactions with enzymes, cellular receptors, and microbial structures.

Enzyme Inhibition Mechanisms and Binding Site Characterization

Research on various bromophenol derivatives has highlighted their potential as potent enzyme inhibitors. For instance, a series of synthesized bromophenols and their derivatives have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease nih.govresearchgate.net. Another study focused on bromophenol derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for anti-diabetic drugs nih.gov. The lead compound in that study showed an IC50 value of 2.42 µM, while a newly synthesized derivative, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, exhibited enhanced inhibitory activity with an IC50 of 1.50 µM nih.gov.

These studies suggest that the bromophenol core is a viable starting point for designing enzyme inhibitors. The binding of these inhibitors to the enzyme's active site is often characterized by a combination of hydrophobic interactions, hydrogen bonds, and in the case of halogenated compounds, halogen bonds. Molecular docking studies performed on bromophenol derivatives have helped to visualize these interactions within the binding pockets of enzymes like AChE and BChE, providing a rationale for their inhibitory activity nih.govresearchgate.net.

Table 1: Enzyme Inhibition Data for Selected Bromophenol Derivatives

| Compound Class | Target Enzyme | IC50 / Ki Range | Reference |

|---|---|---|---|

| Novel Bromophenols | Acetylcholinesterase (AChE) | Ki: 0.13-14.74 nM | nih.govresearchgate.net |

| Novel Bromophenols | Butyrylcholinesterase (BChE) | Ki: 5.11-23.95 nM | nih.govresearchgate.net |

Receptor Binding and Modulation of Cellular Signaling Pathways

Halogenated phenolic compounds can interact with cellular receptors and modulate signaling pathways, leading to various physiological effects. While direct studies on this compound are limited, research on similar molecules provides valuable insights. For example, the marine-derived compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway nih.gov. This activation was found to be mediated by the upstream kinases ERK and Akt nih.gov. This demonstrates that a bromophenol structure can trigger specific cellular signaling cascades that lead to a protective biological response.

The ability of a molecule to bind to a receptor is often influenced by its structural and electronic properties. The halogen atoms on this compound can potentially engage in specific interactions, such as halogen bonding, with amino acid residues in a receptor's binding pocket, thereby influencing its conformation and activity.

Interaction with Microbial Cell Membranes and Disruption of Cellular Processes

The antimicrobial potential of halogenated compounds is a significant area of research. The synthesis of isoxazole derivatives containing 3'-bromo/chlorophenyl moieties has been reported, and these compounds were screened for their antitubercular and antimicrobial activities zenodo.org. This indicates that structures incorporating bromo- and chloro-substituted phenyl rings are of interest for developing new antimicrobial agents.

Interference with Key Metabolic Pathways in Biological Systems

Halogenated phenols, a class of compounds to which this compound belongs, have been shown to interfere with critical metabolic and regulatory pathways in various organisms. Research on related compounds demonstrates that strategic halogenation can significantly enhance the biological activity of phenols. nih.gov For instance, studies on the halogenated phenol 2,4,6-triiodophenol (2,4,6-TIP) revealed its ability to repress the gene expression of RNAIII in Staphylococcus aureus. nih.gov RNAIII is a key regulator of biofilm formation and virulence, and its suppression leads to a decrease in the pathogen's ability to form biofilms and produce toxins. nih.gov

Furthermore, pentabromophenol (PBP) has been observed to decrease the metabolic activity of S. aureus, increase the uptake of 1-N-phenylnaphthylamine (a measure of membrane permeability), and reduce cellular respiration and energy metabolism. dntb.gov.ua At a sub-inhibitory concentration, PBP treatment was found to downregulate the expression of genes associated with toxin production (hla, psm-α), stress response (sigB, sarA), and two-component regulators responsible for antibiotic resistance (arlR, arlS). dntb.gov.ua These findings suggest that halogenated phenols can disrupt bacterial virulence and survival by targeting genetic regulation and fundamental metabolic processes such as energy production and membrane homeostasis. dntb.gov.ua While direct studies on this compound are limited in this specific area, the activities of these related compounds indicate a potential mechanism of action involving the disruption of essential bacterial pathways.

Investigated Biological Activities of this compound and Related Compounds

The unique substitution pattern of halogens on the phenol ring of this compound suggests a range of potential biological activities. Research into similarly structured halogenated phenols has uncovered significant potential in antimicrobial, anticancer, and agricultural applications.

Phenolic compounds are known for their antimicrobial properties, which can be significantly enhanced by the addition of halogen atoms. mdpi.com Halogenation can increase the potency and spectrum of these compounds against various pathogens, including antibiotic-resistant strains. nih.govnih.gov Studies have identified several potent halogenated phenols with strong activity against biofilms of medically important microbes. nih.gov

For example, 2,4,6-triiodophenol (2,4,6-TIP) was identified as a highly effective agent against biofilms of both Gram-positive (S. aureus) and Gram-negative bacteria (Vibrio parahaemolyticus, uropathogenic Escherichia coli), as well as the fungus Candida albicans. nih.gov Research on halogenated compounds isolated from red algae also demonstrated a wide spectrum of antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The mechanism of action for phenolic compounds often involves the denaturing and coagulation of proteins, disrupting essential cellular functions.

| Compound | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | MIC of 5 µg/mL (Biofilm Inhibition) | nih.gov |

| Laurinterol | Methicillin-resistant S. aureus (MRSA) | Bactericidal at 3.13 µg/mL | nih.gov |

| Allolaurinterol | Vancomycin-susceptible Enterococcus | Bactericidal at 6.25 µg/mL | nih.gov |

| 6-Chloro-8-nitroflavone | Enterococcus faecalis | Strong inhibitory effect at 0.1% concentration | nih.gov |

Halogenated aromatic compounds are pivotal scaffolds in the development of therapeutic agents, including those with anticancer properties. mdpi.com The specific arrangement of bromo, chloro, and fluoro substituents on a phenol ring can be leveraged for designing novel anticancer drugs. A closely related compound, 3-bromo-5-fluorophenol, serves as a molecular scaffold for synthesizing 3,4'-substituted diaryl guanidinium derivatives. ossila.com These derivatives have demonstrated notable anticancer activity, with one compound showing an inhibition of 4.07 ± 0.10 µM against the human promyelocytic leukaemia (HL-60) cell line. ossila.com

Similarly, research into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has shown significant anticancer activity across a panel of 58 cancer cell lines. nih.gov One of the tested compounds was particularly effective against the CNS cancer cell line SNB-75, causing 41.25% growth inhibition. nih.gov Another analog showed promising activity against several cell lines, including SNB-75 (38.94% inhibition) and the leukemia cell line CCRF-CEM (26.92% inhibition). nih.gov

| Compound Class/Derivative | Cancer Cell Line | Observed Activity | Source |

|---|---|---|---|

| 3,4'-substituted diaryl guanidinium (from 3-bromo-5-fluorophenol) | Human promyelocytic leukaemia (HL-60) | Inhibition of 4.07 ± 0.10 µM | ossila.com |

| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | 41.25% Percent Growth Inhibition (PGI) | nih.gov |

| 5-(3-Bromophenyl)-N-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | 38.94% PGI | nih.gov |

| 5-(3-Bromophenyl)-N-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | 26.92% PGI | nih.gov |

Phenolic compounds play a crucial role in plant defense and can be developed into effective herbicides. wikipedia.orgmdpi.com The introduction of chloro and fluoro groups into aromatic structures is a common strategy in the design of modern herbicides. For example, novel picolinic acid compounds containing a 3-chloro-5-fluoro-2-picolinic acid moiety have been synthesized and tested for herbicidal activity. nih.gov Many of these compounds demonstrated excellent inhibitory effects on the root growth of weeds such as Brassica napus (BN), with 28 compounds showing greater than 80% inhibition at a concentration of 250 µM. nih.gov

Furthermore, derivatives of N-(o-fluorophenoxyacetyl)thiourea have shown inhibitory activity against the root and stalk growth of dicotyledonous plants like Amaranthus retroflexus L. at concentrations of 100 ppm. semanticscholar.org Studies on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-thiourea derivatives also confirmed selective herbicidal activity against barnyard grass. researchgate.net These findings underscore the potential of chloro-fluoro-phenyl structures, like that in this compound, as a basis for developing new agricultural herbicides. nih.govresearchgate.net

| Compound Class | Target Weed | Activity/Concentration | Source |

|---|---|---|---|

| 4-amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | >80% root growth inhibition at 250 µM | nih.gov |

| 4-amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L (AL) | 100% growth inhibition (post-emergence) for 10 compounds | nih.gov |

| N-(o-fluorophenoxyacetyl)thiourea derivatives | Amaranthus retroflexus L. | High inhibitory activity at 100 ppm | semanticscholar.org |

| 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-(allyl)thiourea | General | High herbicidal activity (pI50=4.71) | researchgate.net |

Certain chemical compounds can exhibit antimutagenic properties by preventing DNA damage before it occurs. nih.gov One important mechanism is through the action of "blocking agents," which chemically interact with and inactivate mutagens. nih.gov For example, sulfhydryl compounds can inactivate the mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). nih.gov Phenolic compounds, known for their antioxidant activity, are considered candidates for antimutagenic effects, as they can neutralize reactive species that might otherwise damage genetic material. nih.gov The antimutagenic potential of a compound is often linked to its ability to act as an antioxidant. nih.gov While specific studies on the antimutagenic effects of this compound are not available, its phenolic structure suggests it could potentially act as a blocking agent or antioxidant, thereby offering a protective effect against certain mutagens.

Identification and Validation of Molecular Targets

A critical step in drug discovery and development is the identification and subsequent validation of specific molecular targets that play a significant role in a disease's progression. wjbphs.com This process confirms that a target is physiologically relevant and suitable for therapeutic intervention. wjbphs.com For compounds related to this compound, research has identified several molecular targets across different therapeutic areas.

In the context of anticancer activity, molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have suggested that they target the tubulin–combretastatin A-4 binding site of tubulin, a key protein involved in cell division. nih.gov For antimicrobial applications, the halogenated phenol 2,4,6-TIP has been shown to target the genetic regulator RNAIII in S. aureus, which controls virulence and biofilm formation. nih.gov In the field of insecticides, which can share mechanisms with herbicides, mosquito acetylcholinesterase has been identified as a target for novel phenyl-substituted carbamates derived from 3-bromo-5-fluorophenol. ossila.com Target validation ensures that modulating the activity of these specific molecules with a drug candidate will have a direct and beneficial impact on the disease process. wjbphs.com

Inhibition of Hypoxia-Inducible Factor 2 Alpha (HIF-2α)

Hypoxia-Inducible Factor 2 Alpha (HIF-2α) is a critical transcription factor in the cellular response to low oxygen levels and is a validated target in the development of cancer therapeutics, particularly for clear cell renal cell carcinoma. The discovery of small molecule inhibitors of HIF-2α has been a significant area of research. While the structure-activity relationships of various heterocyclic compounds and other molecular scaffolds as HIF-2α inhibitors have been extensively studied, there is no published research that identifies this compound as an inhibitor of HIF-2α. Searches of scientific literature and patent databases did not yield any studies describing the synthesis or biological evaluation of this specific phenol for this target.

Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. The modulation of GABA-A receptors can produce sedative, anxiolytic, and anticonvulsant effects. The structure-activity relationships of various classes of compounds, including phenols and halogenated derivatives, as GABA-A receptor modulators have been investigated. However, there is no specific mention in the scientific literature of this compound being synthesized or tested for its activity as a positive allosteric modulator of GABA-A receptors.

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG and has therapeutic potential for the treatment of neuroinflammatory and neurodegenerative diseases, as well as anxiety and pain. The development of potent and selective MAGL inhibitors has been an active area of research, with various chemical scaffolds being explored. A review of the available literature and patent filings does not indicate that this compound has been investigated as an inhibitor of MAGL.

Applications in Advanced Materials Science and Agrochemical Development

Future Research Directions and Unaddressed Challenges for 3 Bromo 5 Chloro 4 Fluorophenol

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of 3-Bromo-5-Chloro-4-fluorophenol and related polysubstituted phenols often involves multi-step processes that may lack efficiency and employ hazardous reagents. google.com Future research must prioritize the development of more streamlined and environmentally benign synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: Investigation into catalysis using eco-friendly materials, such as selenium-based catalysts for oxidation reactions, could offer sustainable alternatives to traditional methods. nih.gov The use of bio-based solvents and renewable starting materials, like lignin, is another promising avenue for creating "phenol-free" phenolic resins, reducing reliance on petroleum-based feedstocks. researchgate.net

Catalytic C-H Functionalization: Direct, regioselective C-H functionalization is a powerful strategy to build molecular complexity. rsc.org Developing catalytic systems, potentially using ruthenium or copper catalysts, for the selective ortho-alkylation or arylation of phenolic precursors could provide more direct and atom-economical routes to this compound and its derivatives. rsc.orgnih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow technologies could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially minimizing side reactions and improving yields. longdom.org

Solvent-Minimized Reactions: Exploring mechanochemical methods, such as ball milling, could significantly reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Green Catalysis | Reduced environmental impact, use of renewable resources. nih.govresearchgate.net | Catalyst stability and reusability, reaction efficiency. |

| C-H Functionalization | High atom economy, fewer synthetic steps. rsc.org | Achieving high regioselectivity with multiple halogen substituents. |

| Flow Chemistry | Improved safety, scalability, and process control. longdom.org | Initial setup costs, potential for channel clogging. |

| Mechanochemistry | Reduced solvent waste, novel reactivity. acs.org | Scalability, ensuring complete reaction conversion. |

Advanced Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new ones. The interplay between the bromo, chloro, fluoro, and hydroxyl substituents creates a complex electronic and steric environment that influences reactivity in nuanced ways.

Unaddressed Questions:

Regioselectivity: What are the precise electronic and steric factors that dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the this compound ring?

Catalytic Cycles: What are the detailed catalytic cycles for novel metal-catalyzed cross-coupling reactions involving the bromo-group? ossila.com